molecular formula C3H10Ge B074220 Trimethylgermane CAS No. 1449-63-4

Trimethylgermane

Cat. No. B074220
CAS RN: 1449-63-4
M. Wt: 118.74 g/mol
InChI Key: WLKSSWJSFRCZKL-UHFFFAOYSA-N
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Description

Trimethylgermane is a chemical compound with the formula C3H10Ge . It is a clear liquid with a mild odor .


Synthesis Analysis

Trimethylgermane can be synthesized through the hydrogermylation of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane with trimethylgermane in the presence of Karstedt’s catalyst . Another method involves the reaction of tetramethyldisiloxane with germanium tetrachloride and diethyl ether .


Molecular Structure Analysis

The molecular weight of Trimethylgermane is 118.75 . The molecular structure of trimethylgermane has been determined by gas electron diffraction experiments .


Chemical Reactions Analysis

Trimethylgermane readily reacts with vinylsilanes . It also undergoes hydrogermylation with alkyl propiolates to give triethylgermylacrylates .


Physical And Chemical Properties Analysis

Trimethylgermane is a liquid at room temperature . It has a molecular weight of 118.75 . Its density is 1.01 g/cm3 . It has a melting point of -123°C and a boiling point of 26-27°C . The refractive index of Trimethylgermane is 1.389 .

Scientific Research Applications

  • Molecular Structure and Vibrational Spectra : A study by Roldán et al. (2009) determined the molecular structure of TMG using gas electron diffraction and recorded infrared spectra in different phases. The study contributed to a deeper understanding of TMG's molecular structure and vibrational properties, which is crucial in various scientific applications (Roldán et al., 2009).

  • Enzyme Inactivators : Silverman and Vadnere (1987) synthesized (Aminoalkyl)trimethylgermanes and showed them to be mechanism-based irreversible inactivators of mitochondrial monoamine oxidase. This indicates a potential application in biochemical and pharmaceutical research, especially in studying and influencing enzyme activities (Silverman & Vadnere, 1987).

  • Synthesis of Carbofunctional Compounds : Mironov, Kravchenko, and Petrov (1964) discussed synthesizing various carbofunctional germanium compounds from (chloromethyl)trimethylgermane, showcasing TMG’s utility in organic synthesis (Mironov, Kravchenko, & Petrov, 1964).

  • Neurodegeneration Research : Studies have utilized TMG in neuroscience research, particularly in understanding neurodegenerative processes. For example, Viviani et al. (1998) examined the role of glial cells in trimethyltin-induced neurodegeneration, highlighting TMG's utility in modeling neurotoxicity and studying neuronal death and survival mechanisms (Viviani et al., 1998).

  • Catalysis and Polymer Synthesis : Reichl et al. (1996) reported an efficient catalytic process for preparing permethyl polygermanes from trimethylgermanes, demonstrating TMG's role in catalysis and polymer synthesis (Reichl et al., 1996).

Safety And Hazards

Trimethylgermane is classified as an extremely flammable liquid and vapor . It is advised to avoid breathing its mist, gas or vapors, and to avoid contact with skin and eyes . Protective equipment and chemical impermeable gloves should be worn when handling this substance .

properties

InChI

InChI=1S/C3H9Ge/c1-4(2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKSSWJSFRCZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176353, DTXSID30932446
Record name Trimethylgermanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylgermanium

CAS RN

21941-60-6, 1449-63-4
Record name Trimethylgermanium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021941606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylgermanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylgermane

Citations

For This Compound
407
Citations
JR Durig, MM Chen, YS Li… - The Journal of Physical …, 1973 - ACS Publications
… The rotational spectrum of trimethylgermane has been … spectrum and structure of trimethylgermane is expected to provide … spectrum and structure of trimethylgermane. Isotopic …
Number of citations: 2 pubs.acs.org
DP Paquin, RJ O'connor, MA Ring - Journal of Organometallic Chemistry, 1974 - Elsevier
The number of products and the H 2 /CH 4 ratio obtained from the flow pyrolyses of (CH 3 ) 3 GeH and (CH 3 ) 3 SiH were very different. The (CH 3 ) 3 GeH decomposition is consistent …
Number of citations: 20 www.sciencedirect.com
VG Lakhtin, AI Blagushina, NV Ushakov… - Russian Journal of …, 2020 - Springer
… with trichlorogermane etherate, and high reactivity of trimethylgermane in these reactions [4], we … substrate in the hydrogermylation with trichlorogermane etherate and trimethylgermane. …
Number of citations: 1 link.springer.com
PG Harrison, DM Podesta - Organometallics, 1994 - ACS Publications
… that the thermolysis of neat trimethylgermane in the gas … -phase autoxidation of trimethylgermane in order to ascertain … infrared spectra for trimethylgermane and …
Number of citations: 11 pubs.acs.org
E Piers, R Lemieux - Journal of the Chemical Society, Perkin …, 1995 - pubs.rsc.org
Platinum-catalysed Addition of Trimethylgermane to 1 -Trimethylsilylalk-1 -ynes: a Convenient Synthesis of Functionalised 2-Trim … Platinum-catalysed Addition of …
Number of citations: 24 pubs.rsc.org
AM Doncaster, R Walsh - Journal of Physical Chemistry, 1979 - ACS Publications
The title reaction has been investigated in the temperature range 420-474 K. The only products, formed in equal quantities, were trimethylgermyl iodideand hydrogen iodide. Despite …
Number of citations: 29 pubs.acs.org
RK Chadha, JE Drake, AB Sarkar - Inorganic Chemistry, 1986 - ACS Publications
Seven organogermanium derivatives of dithiocarbamic acid of the general formula (CH3)„GeX4_ „_m [S2CN (CH3) 2]„(where X= Cl, Br, I;= 1-3, m= 1, 2) have been prepared either by …
Number of citations: 33 pubs.acs.org
NW Mitzel, U Losehand, AD Richardson - Inorganic Chemistry, 1999 - ACS Publications
The compounds Me 3 SiONMe 2 and Me 3 GeONMe 2 have been prepared by reacting Me 3 SiCl and Me 3 GeBr with LiONMe 2 . Their identity was proven by gas-phase IR and …
Number of citations: 17 pubs.acs.org
VG Lakhtin, SP Knyazev, KV Pavlov… - Russian Journal of …, 2008 - Springer
Investigation of the reaction of some vinylsilanes of the general formula Cl 3−n (CH 3 ) n SiCH=CH 2 (n = 0,1,2,3) and 1,2-bis(trimethylsilyl)ethylene with trimethylgermane and …
Number of citations: 8 link.springer.com
M Krumpolc, V Chvalovsky - … and Reactivity in Inorganic and Metal …, 1971 - Taylor & Francis
It was found that the reported procedure for preparation of (2-hydroxyethyl)trimethylgermane (V) via (2-acetoxyethyl)trichlorogermane by trichloro-germylation of vinyl acetate yields (1-…
Number of citations: 8 www.tandfonline.com

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